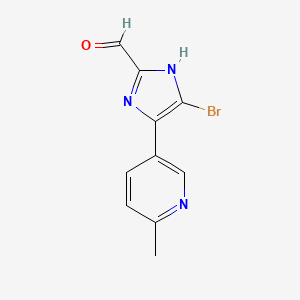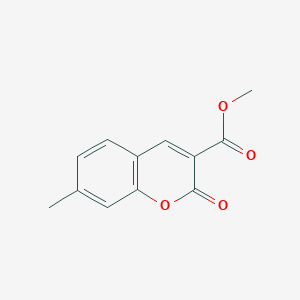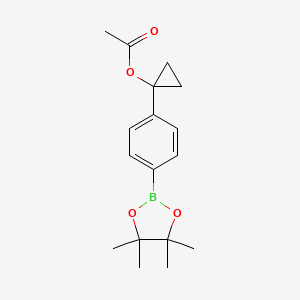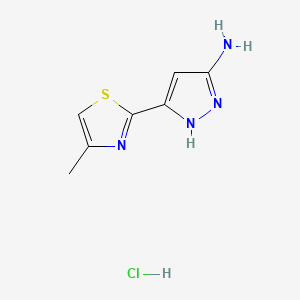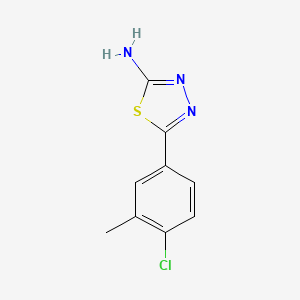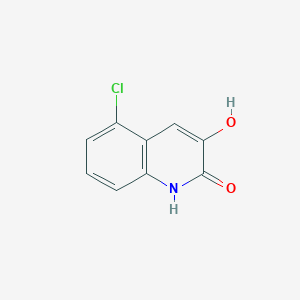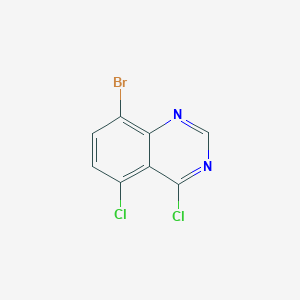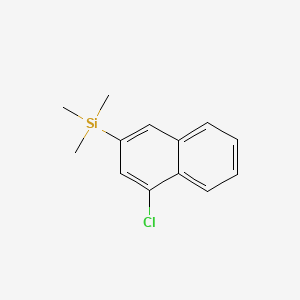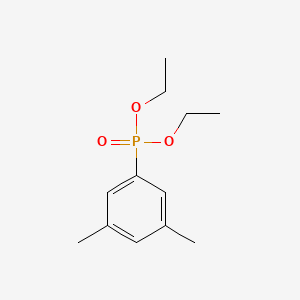
Diethyl (3,5-dimethylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3,5-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is characterized by the presence of a phosphonate group attached to a 3,5-dimethylphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl (3,5-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often employing advanced catalytic systems and controlled reaction environments to minimize by-products and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (3,5-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Diethyl (3,5-dimethylphenyl)phosphonate finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl (3,5-dimethylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, disrupting normal enzymatic activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl phenylphosphonate: Lacks the methyl groups on the aromatic ring, resulting in different reactivity and properties.
Dimethyl (3,5-dimethylphenyl)phosphonate: Contains methyl groups instead of ethyl groups, affecting its solubility and reactivity.
Diethyl (4-methylphenyl)phosphonate: The methyl group is positioned differently on the aromatic ring, leading to variations in chemical behavior.
Uniqueness: Diethyl (3,5-dimethylphenyl)phosphonate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in certain chemical and biological applications.
Eigenschaften
Molekularformel |
C12H19O3P |
|---|---|
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
VTWVQCHVMLTZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


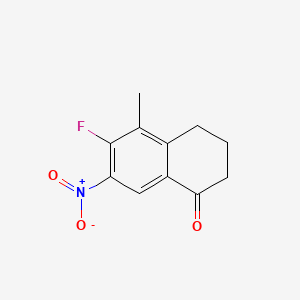
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
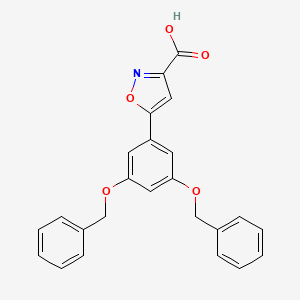

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
